(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide
Description
The compound "(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide" is a structurally complex molecule featuring a benzo[d]thiazole core substituted with methylsulfonyl and nitrobenzamide groups. Its Z-configuration indicates the spatial arrangement of substituents around the imine bond (C=N), which is critical for its chemical reactivity and biological interactions.
Properties
IUPAC Name |
N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S2/c1-18-13-8-7-10(26(2,23)24)9-14(13)25-16(18)17-15(20)11-5-3-4-6-12(11)19(21)22/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGKPBVDXZLRFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is a compound belonging to the class of benzothiazole derivatives, which are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Structural Characteristics
The compound features a unique structure characterized by:
- Benzothiazole Ring : Imparts significant reactivity and biological properties.
- Methylsulfonyl Group : Enhances solubility and interaction with biological targets.
- Nitrobenzamide Moiety : Potentially contributes to its biological activity through various mechanisms.
Molecular Formula and Properties
| Property | Value |
|---|---|
| Molecular Formula | C17H16N4O3S |
| Molecular Weight | 368.39 g/mol |
| CAS Number | 683237-84-5 |
The compound interacts with several biological targets:
- Histamine H3 Receptor (H3R) : Binds with a Ki value of 0.036 μM, indicating high affinity.
- Acetylcholinesterase (AChE) : Potential inhibitory activity may contribute to neuroprotective effects.
- Monoamine Oxidase B (MAO-B) : Inhibition could enhance dopaminergic activity, relevant in neurodegenerative diseases.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits significant antimicrobial properties. Its structural features may allow it to disrupt microbial cell membranes or inhibit essential enzymes.
Anticancer Properties
The compound has shown potential anticancer activity in various in vitro assays. The benzothiazole derivatives are known to induce apoptosis in cancer cells through:
- Activation of caspases.
- Inhibition of cell proliferation pathways.
Case Studies and Research Findings
- In Vitro Studies : A study reported that derivatives of benzothiazole exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The specific compound was effective in reducing cell viability at concentrations as low as 10 μM .
- Mechanistic Insights : Research indicates that the compound may induce oxidative stress in cancer cells, leading to cell death. This mechanism was elucidated through assays measuring reactive oxygen species (ROS) levels .
- Pharmacological Profiles : A comparative study highlighted that similar compounds within the benzothiazole class demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Summary of Biological Activities
Scientific Research Applications
(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is a research compound with the molecular formula and a molecular weight of 391.42. It is a benzothiazole derivative, recognized for diverse biological activities.
Structural Characteristics
The compound features:
- A benzothiazole ring , which imparts significant reactivity and biological properties.
- A methylsulfonyl group , which enhances solubility and interaction with biological targets.
- A nitrobenzamide moiety , which potentially contributes to its biological activity through various mechanisms.
Biological Activities
This compound interacts with several biological targets:
- Histamine H3 Receptor (H3R) : It binds with a Ki value of 0.036 μM, indicating high affinity.
- Acetylcholinesterase (AChE) : It has potential inhibitory activity that may contribute to neuroprotective effects.
- Monoamine Oxidase B (MAO-B) : Its inhibition could enhance dopaminergic activity, which is relevant in neurodegenerative diseases.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits significant antimicrobial properties. Its structural features may allow it to disrupt microbial cell membranes or inhibit essential enzymes.
Anticancer Properties
The compound has shown potential anticancer activity in various in vitro assays. Benzothiazole derivatives are known to induce apoptosis in cancer cells through activation of caspases and inhibition of cell proliferation pathways. A study reported that derivatives of benzothiazole exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The specific compound was effective in reducing cell viability at concentrations as low as 10 μM. Research indicates that the compound may induce oxidative stress in cancer cells, leading to cell death. This mechanism was elucidated through assays measuring reactive oxygen species (ROS) levels. Similar compounds within the benzothiazole class demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.
Tryptophan-Kynurenine Metabolism
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural analogs can be categorized based on core heterocycles and substituent patterns. Below is a comparative analysis:
Key Differences and Implications:
Substituent Effects on Reactivity: The methylsulfonyl and nitro groups in the target compound enhance electrophilicity compared to the chloro and methyl groups in ’s benzodithiazine derivative. This difference likely impacts binding affinity in enzymatic pockets . Unlike I8’s cationic quinolinium core (), the target compound’s neutral benzo[d]thiazole structure may reduce cellular toxicity but limit membrane penetration .
Spectral Characteristics: The Z-configuration of the imine bond in the target compound can be confirmed via $ ^1H $-NMR coupling constants (cf. δ 5.70 ppm for N-NH$_2$ in ) and NOE experiments . The methylsulfonyl group’s $ ^13C $-NMR signal (~55 ppm) and IR absorption (1345–1155 cm$^{-1}$) align with sulfone-containing analogs (e.g., ) .
Limitations of Current Data:
- Direct pharmacological or material studies on the target compound are absent in the provided evidence. Comparisons rely on structural extrapolation from analogs.
- Synthetic yields and scalability remain unverified, though ’s 93% yield for a related compound suggests feasibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
